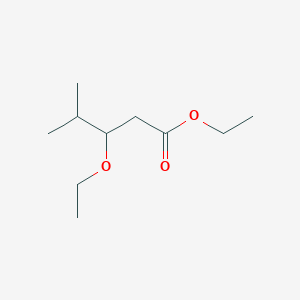
Ethyl 3-ethoxy-4-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-ethoxy-4-methylpentanoate is an organic compound with the molecular formula C10H20O3. It is an ester, characterized by its ethyl and ethoxy groups attached to a pentanoate backbone. This compound is often used in various chemical syntheses and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-ethoxy-4-methylpentanoate can be synthesized through esterification reactions. One common method involves the reaction of 3-ethoxy-4-methylpentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-ethoxy-4-methylpentanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or ethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium ethoxide (NaOEt) or other alkoxides can facilitate substitution reactions.
Major Products Formed
Oxidation: The major products are carboxylic acids or ketones.
Reduction: The primary product is the corresponding alcohol.
Substitution: The products depend on the substituent introduced, such as different esters or ethers.
Scientific Research Applications
Ethyl 3-ethoxy-4-methylpentanoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound can be used in studies involving esterases and other enzymes that catalyze ester hydrolysis.
Medicine: It may serve as a precursor in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: this compound is utilized in the production of flavors, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-ethoxy-4-methylpentanoate involves its interaction with various molecular targets, depending on the context of its use. In enzymatic reactions, for example, esterases catalyze the hydrolysis of the ester bond, resulting in the formation of the corresponding acid and alcohol. The pathways involved in these reactions are typically specific to the enzyme and substrate involved.
Comparison with Similar Compounds
Ethyl 3-ethoxy-4-methylpentanoate can be compared with other esters such as ethyl acetate, ethyl butyrate, and ethyl 4-methylpentanoate. While these compounds share similar functional groups, this compound is unique due to its specific structure, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications where other esters may not be as effective.
List of Similar Compounds
- Ethyl acetate
- Ethyl butyrate
- Ethyl 4-methylpentanoate
- Ethyl 2-methylpentanoate
Properties
Molecular Formula |
C10H20O3 |
|---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
ethyl 3-ethoxy-4-methylpentanoate |
InChI |
InChI=1S/C10H20O3/c1-5-12-9(8(3)4)7-10(11)13-6-2/h8-9H,5-7H2,1-4H3 |
InChI Key |
UVYRKSCMTNTDFY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(=O)OCC)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















